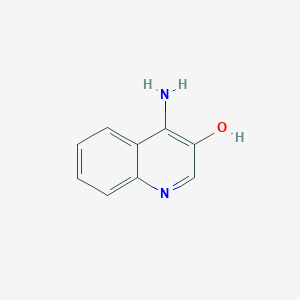

4-Aminoquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLLSDQXIKSHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 Aminoquinoline Scaffold and Derivatives

Classical and Named Reactions in Quinoline (B57606) Synthesis

Several named reactions have been instrumental in the efficient synthesis of quinoline and its diverse derivatives. These methods, developed primarily in the late 19th and early 20th centuries, continue to be refined and utilized in modern organic synthesis.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for producing quinoline and its derivatives from simple starting materials. The classical reaction involves heating aniline (B41778) with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene (B124822) iipseries.orguop.edu.pk.

Mechanism: The reaction proceeds through several key steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein (propenal) iipseries.orguop.edu.pkmdpi.com.

Michael Addition: Aniline undergoes a conjugate (Michael) addition to acrolein, forming an intermediate β-anilinoaldehyde iipseries.orguop.edu.pk.

Cyclization: The intermediate undergoes acid-catalyzed electrophilic aromatic substitution, leading to ring closure and the formation of 1,2-dihydroquinoline (B8789712) iipseries.orguop.edu.pk.

Oxidation: The 1,2-dihydroquinoline is then oxidized by the added oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product iipseries.orguop.edu.pk.

Variations of the Skraup synthesis have been developed to improve yields, reduce reaction times, and enhance safety, including the use of microwave irradiation and ionic liquid media mdpi.comnih.gov. The Doebner–Von Miller reaction, a related method, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol nih.govacs.orgresearchgate.net.

The Friedländer synthesis, developed by Paul Friedländer, involves the condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a carbonyl compound possessing an α-methylene group, typically catalyzed by acid or base wikipedia.orgresearchgate.netorganic-chemistry.org.

Mechanism: Two primary mechanistic pathways have been proposed:

An initial aldol (B89426) condensation between the ortho-amino carbonyl compound and the α-methylene carbonyl compound, followed by cyclization and dehydration uop.edu.pkwikipedia.orgcdnsciencepub.com.

Formation of a Schiff base between the ortho-amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration wikipedia.orgcdnsciencepub.com.

This method is versatile for preparing a wide range of substituted quinolines, with the regiochemistry of substituents often dictated by the starting materials researchgate.netorganic-chemistry.orgcdnsciencepub.com.

The Pfitzinger-Borsche reaction (also known as the Pfitzinger reaction) is a method for synthesizing quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) with a ketone or aldehyde in the presence of a strong base iipseries.orgpharmaguideline.comwikipedia.orgwikipedia.orgresearchgate.net.

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form an ortho-aminobenzoylformic acid derivative. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes cyclization and dehydration to afford the quinoline-4-carboxylic acid iipseries.orgwikipedia.orgwikipedia.org. A notable variation, the Halberkann variant, uses N-acyl isatins to produce 2-hydroxyquinoline-4-carboxylic acids wikipedia.orgwikipedia.org.

The Combes synthesis, reported by Combes in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone iipseries.orgpharmaguideline.comwikipedia.orgyoutube.com.

Mechanism: The reaction proceeds via the formation of an enamine intermediate from the aniline and β-diketone. This enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield the substituted quinoline, typically a 2,4-disubstituted quinoline iipseries.orgwikipedia.orgyoutube.com.

The Knorr quinoline synthesis, developed by Ludwig Knorr in 1886, typically involves the cyclization of β-ketoanilides in the presence of strong acids, such as sulfuric acid iipseries.orgwikipedia.orgsynarchive.com.

Mechanism: The reaction is characterized by electrophilic aromatic substitution and elimination of water. Depending on the reaction conditions, particularly the acid concentration and temperature, either 2-hydroxyquinolines or 4-hydroxyquinolines can be formed iipseries.orgwikipedia.orgsynarchive.com. When anilines react with β-ketoesters at lower temperatures, the Conrad-Limpach synthesis yields 4-quinolones, while higher temperatures can lead to 2-quinolones via β-ketoester anilides pharmaguideline.comwikipedia.org.

The Gould–Jacob reaction is a significant thermal cyclization method for preparing 4-hydroxyquinoline (B1666331) derivatives, which often exist in their tautomeric 4-oxo form iipseries.orgwikipedia.orgmdpi.comyoutube.comd-nb.info.

Mechanism: The process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). The resulting anilinomethylenemalonate intermediate then undergoes thermal cyclization, typically at elevated temperatures, through a ketene (B1206846) intermediate. This cyclization yields a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, provides the desired 4-hydroxyquinoline iipseries.orgwikipedia.orgmdpi.comyoutube.com. This method is particularly effective for anilines bearing electron-donating groups at the meta-position and has been used in the synthesis of various pharmaceuticals, including antibiotics like nalidixic acid and oxolinic acid iipseries.orgmdpi.com.

Data Tables

The following tables summarize the key features of these classical quinoline synthesis methods.

Table 1: Key Quinoline Synthesis Reactions

| Reaction Name | Key Starting Materials | Typical Conditions | General Product Type | Notable Features/Applications |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Concentrated H₂SO₄, Heat, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline, Substituted Quinolines | Exothermic, can be violent; variations improve yield and safety mdpi.comnih.gov. |

| Friedländer Condensation | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst (e.g., NaOH, TsOH, I₂, Lewis Acids) | Substituted Quinolines | Versatile; regiochemistry depends on reactants wikipedia.orgresearchgate.netorganic-chemistry.orgcdnsciencepub.com. |

| Pfitzinger-Borsche Rxn | Isatin, Ketone or Aldehyde | Strong Base (e.g., KOH) | Quinoline-4-carboxylic Acids | Halberkann variant yields 2-hydroxyquinoline-4-carboxylic acids wikipedia.orgwikipedia.org. |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines | Forms Schiff base/enamine intermediate before cyclization iipseries.orgwikipedia.orgyoutube.com. |

| Knorr Quinoline Synth. | β-Ketoanilide | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinolines or 4-Hydroxyquinolines | Product type depends on reaction conditions iipseries.orgwikipedia.orgsynarchive.com. |

| Gould–Jacob Cyclization | Aniline, Diethyl Ethoxymethylenemalonate | Thermal Cyclization (High Temperature) | 4-Hydroxyquinoline Derivatives (4-Oxo form) | Useful for pharmaceuticals (e.g., antibiotics); effective for meta-substituted anilines iipseries.orgmdpi.com. |

Table 2: Mechanistic Highlights of Quinoline Synthesis Reactions

| Reaction Name | Key Mechanistic Steps |

| Skraup Synthesis | Glycerol → Acrolein; Michael Addition of Aniline; Cyclization; Oxidation. |

| Friedländer Condensation | Aldol Condensation + Cyclization/Dehydration OR Schiff Base Formation + Intramolecular Aldol + Dehydration. |

| Pfitzinger-Borsche Rxn | Isatin Ring Opening → o-Aminobenzoylformic acid; Condensation with Carbonyl; Cyclization. |

| Combes Synthesis | Enamine Formation; Acid-Catalyzed Intramolecular Electrophilic Cyclization; Dehydration. |

| Knorr Quinoline Synth. | Electrophilic Aromatic Substitution; Cyclization; Elimination of Water. |

| Gould–Jacob Cyclization | Condensation; Thermal Electrocyclization (via Ketene); Saponification; Decarboxylation. |

Compound Names Mentioned

4-Aminoquinolin-3-ol

Quinoline

Aniline

Glycerol

Acrolein

Nitrobenzene

o-Aminobenzaldehyde

o-Aminoacetophenone

Isatin

β-Diketone

β-Ketoanilide

Diethyl ethoxymethylenemalonate

4-Hydroxyquinoline

2-Hydroxyquinoline

Quinoline-4-carboxylic acid

2-Hydroxyquinoline-4-carboxylic acid

2,4-Disubstituted Quinolines

4-Quinolone

4-Aminoquinoline-3-carbonitrile (B2762942)

8-Aminoquinolin-3-ol

One-Pot Reactions and Multicomponent Syntheses

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, making them highly attractive for synthesizing complex molecules like 4-aminoquinolines researchgate.netrsc.org. These strategies often involve the sequential formation of multiple bonds in a single reaction vessel, streamlining the synthetic process.

Metal-Catalyzed Cyclization/Annulation Reactions

Metal catalysis plays a crucial role in facilitating various cyclization and annulation reactions to construct the 4-aminoquinoline (B48711) core.

Palladium catalysis has been instrumental in developing efficient methods for the synthesis of 4-aminoquinolines, particularly through dehydrogenative aromatization. A notable recent development involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines nih.govresearchgate.netorganic-chemistry.org. This reaction typically employs Pd(OAc)₂ in the presence of a co-oxidant like Cu(OAc)₂, a ligand such as 1,10-phenanthroline, and an acidic solvent like pivalic acid at elevated temperatures (e.g., 140°C) under an oxygen atmosphere nih.govorganic-chemistry.org. This method demonstrates excellent functional group tolerance, allowing for the synthesis of known antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356) in good yields nih.govorganic-chemistry.org.

Another palladium-catalyzed approach involves a multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines. This method utilizes ethynylarylamines, aryl iodides, carbon monoxide, and amines, catalyzed by PdCl₂(PPh₃)₂ frontiersin.org. Furthermore, palladium catalysis has been employed in three-component reactions, such as imidoylative Sonogashira coupling followed by cyclization, to yield substituted 4-aminoquinolines from readily available starting materials acs.org.

Silver catalysis has also emerged as a valuable tool in the synthesis of quinoline derivatives. For instance, AgSbF₆-catalyzed cyclization of azide-tethered alkynes has been used to synthesize multi-substituted 4-alkoxy quinolines mdpi.comresearchgate.net. Additionally, a silver-catalyzed cascade cyclization reaction involving isocyanides and sulfoxonium ylides has been developed for the efficient, one-step construction of highly functionalized 4-aminoquinolines acs.org.

Metal-Free Cyclization/Annulation Reactions

Metal-free approaches are also being explored for the synthesis of the 4-aminoquinoline scaffold, contributing to greener and more sustainable synthetic routes. Intermolecular self-cycloadditions of N-aryl-substituted ynamides via metal-free pathways have been reported to yield valuable 4-aminoquinoline derivatives researchgate.net.

Miscellaneous Synthetic Approaches

Beyond one-pot and metal-catalyzed cyclizations, several other synthetic strategies are employed for the preparation of 4-aminoquinolines.

Dehydrogenative Amination of Dihydroquinolin-4(1H)-one

The dehydrogenative amination of dihydroquinolin-4(1H)-one is a specific method for generating the 4-aminoquinoline framework frontiersin.orgnih.govnih.gov. As mentioned in section 1.3.1.1, palladium catalysis, often in conjunction with a co-oxidant, is utilized for this transformation, enabling the introduction of various amine functionalities onto the quinoline core nih.govorganic-chemistry.org.

Table 1: Summary of Key Synthetic Methodologies for 4-Aminoquinolines

| Method Category | Specific Reaction Type | Key Catalysts/Reagents | Typical Substrates | Products | References |

| Metal-Catalyzed Cyclization/Annulation | Palladium-Catalyzed Dehydrogenative Aromatization | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid, O₂ | 2,3-dihydroquinolin-4(1H)-ones, amines | 4-aminoquinolines (e.g., chloroquine, amodiaquine) | nih.govorganic-chemistry.org |

| Palladium-Catalyzed Multicomponent Domino Reaction | PdCl₂(PPh₃)₂, ethynylarylamines, aryl iodides, CO, amines | Ethynylarylamines, aryl iodides, amines | 2-aryl-4-dialkylaminoquinolines | frontiersin.org | |

| Palladium-Catalyzed Imidoylative Sonogashira/Cyclization | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | Aryl/alkyl-acetylenes, alkyl-isocyanides, 2-bromoanilines | Substituted 4-aminoquinolines | acs.org | |

| Silver-Catalyzed Cyclization | AgSbF₆ | Azide-tethered alkynes | Multi-substituted 4-alkoxy quinolines | mdpi.comresearchgate.net | |

| Silver-Catalyzed Cascade Cyclization | Silver catalyst | Isocyanides, sulfoxonium ylides | Highly functionalized 3-aminofurans and 4-aminoquinolines | acs.org | |

| Metal-Free Cyclization/Annulation | Metal-Free Intermolecular Self-Cycloaddition | None | N-aryl-substituted ynamides | 4-aminoquinoline derivatives | researchgate.net |

| Miscellaneous Synthetic Approaches | Dehydrogenative Amination of Dihydroquinolin-4(1H)-one | Pd catalysts, oxidants | Dihydroquinolin-4(1H)-ones, amines | 4-aminoquinolines | frontiersin.orgnih.govnih.gov |

Compound List:

4-Aminoquinoline

this compound

2,3-dihydroquinolin-4(1H)-one

Chloroquine

Amodiaquine

2-aryl-4-dialkylaminoquinolines

4-alkoxy quinolines

3-aminofurans

N-aryl-substituted ynamides

4,7-dichloroquinoline (B193633)

α-fluoro-β-ketoesters

Ynamides

2-aminobenzonitriles

Ynones

2-bromoanilines

Alkyl-isocyanides

4-methoxyquinaldine

6-acetamido-4-methoxyquinaldine

6-acetamido-4-aminoquinaldine

4-amino-2-benzoylquinoline-3-carboxamide

Amination via Hartwig–Buchwald Cross-Coupling

The Hartwig–Buchwald amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds frontiersin.org. This methodology is highly effective for introducing amine functionalities onto aryl or heteroaryl halides. In the context of 4-aminoquinoline synthesis, this approach can be employed to install the amino group at the C4 position of a quinoline ring that bears a suitable leaving group, such as a halogen frontiersin.org.

Research has shown that palladium-catalyzed dehydrogenative amination of dihydroquinolin-4(1H)-ones with amines can yield 4-aminoquinolines frontiersin.org. This method offers good group tolerance for various alkyl and aryl amines, as well as substitutions on the quinoline core. It has been successfully used to synthesize known antimalarial drugs like chloroquine and amodiaquine in good yields frontiersin.org. While direct application to introduce a hydroxyl group at the 3-position alongside the 4-amino group via this method is not explicitly detailed in the reviewed literature, the Hartwig–Buchwald amination remains a key strategy for establishing the critical C4-N bond in the 4-aminoquinoline scaffold.

Rearrangement Reactions

Rearrangement reactions offer alternative pathways to construct or modify the quinoline skeleton, potentially leading to 4-aminoquinoline derivatives. These reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer. While specific rearrangement reactions directly yielding this compound are not extensively detailed, general strategies for 4-aminoquinoline synthesis sometimes incorporate rearrangements as key steps or as part of multi-step sequences frontiersin.org. For instance, some aza-hetero Diels-Alder reactions followed by subsequent transformations can lead to highly substituted 4-aminoquinolines frontiersin.orgresearchgate.net. The versatility of rearrangement reactions allows for the construction of complex heterocyclic systems, which could be adapted to incorporate the desired functionalities of this compound.

Green Chemistry Principles in 4-Aminoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic strategies to minimize environmental impact and enhance efficiency. For 4-aminoquinoline synthesis, this translates to the development of methods that use less hazardous solvents, reduce waste, employ catalytic processes, and operate under milder conditions.

Microwave-assisted synthesis has emerged as a green approach for preparing 4-aminoquinoline derivatives frontiersin.orgmdpi.com. These methods often involve shorter reaction times and can achieve high yields, sometimes up to 95% mdpi.com. For example, microwave irradiation has been used to synthesize 4-aminoquinoline derivatives from 4-chloroquinolines and various amines, operating at temperatures between 90–150 °C for relatively short periods (90–120 minutes) mdpi.com. Such protocols align with green chemistry goals by reducing energy consumption and reaction duration. While the specific synthesis of this compound using these green principles is not detailed, the general application of microwave-assisted synthesis to the 4-aminoquinoline scaffold demonstrates a commitment to sustainable synthetic practices frontiersin.orgmdpi.com.

Specific Synthetic Routes to 4-Aminoquinoline-3-carbonitrile Scaffolds

The synthesis of 4-aminoquinoline-3-carbonitrile scaffolds involves specific cyclization and functionalization strategies. These carbonitrile derivatives can serve as important intermediates in organic synthesis, and understanding their preparation can shed light on related quinoline structures.

Thorpe–Ziegler Cyclization

The Thorpe–Ziegler cyclization is a well-established reaction for the intramolecular cyclization of dinitriles to form cyclic enaminonitriles researchgate.net. This method is particularly relevant for the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds. A typical approach involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile in the presence of a base, such as potassium tert-butoxide (t-BuOK), to form 2-(cyanoethylamino)benzonitriles researchgate.net. Subsequent treatment of these intermediates with a strong base, like tert-butyllithium (B1211817) (t-BuLi), under cryogenic conditions (-78 °C) promotes the Thorpe–Ziegler cyclization, yielding the desired 4-aminoquinoline-3-carbonitrile products researchgate.net.

This route offers a convenient approach to a variety of substituted 4-aminoquinoline-3-carbonitriles. The vicinal amino and cyano groups in these products make them valuable building blocks for further ring constructions and the synthesis of more complex polycyclic systems researchgate.net.

Table 1: Thorpe–Ziegler Cyclization for 4-Aminoquinoline-3-carbonitrile Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield Range | Reference |

| Substituted anthranilonitriles, 3-bromopropanenitrile | t-BuOK, DMF (ca. 24 °C) followed by t-BuLi, THF (-78 °C) | 4-aminoquinoline-3-carbonitriles | Moderate | researchgate.net |

| 2-azidobenzaldehyde, dimethylacetalenedicarboxylate | Coupling with nucleophiles (amines), then aza-hetero Diels-Alder | Dimethyl 2,3-dicarboxylate-4-aminoquinolines | Good to Excellent | frontiersin.orgresearchgate.net |

Selective N-Alkylation Strategies

Selective N-alkylation strategies are crucial for modifying aminoquinoline structures, particularly when specific functionalization of the amino group is desired. In the context of 4-aminoquinoline-3-carbonitriles, N-alkylation can be employed to introduce various substituents onto the nitrogen atom, thereby altering the compound's properties or preparing it for further transformations.

The synthesis of 2-(cyanoethylamino)benzonitriles from anthranilonitriles and 3-bromopropanenitrile often requires optimization of bases to achieve selective mono-N-alkylation, preventing the formation of tertiary amines researchgate.net. While this section specifically pertains to the carbonitrile scaffold, selective N-alkylation is a general technique that could, in principle, be applied to the amino group of this compound if it were synthesized through routes involving an unprotected amino group.

Table 2: N-Alkylation in 4-Aminoquinoline-3-carbonitrile Synthesis

| Intermediate | Alkylating Agent | Base/Conditions | Product Type | Yield Range | Reference |

| Substituted anthranilonitriles | 3-bromopropanenitrile | Optimized bases (e.g., t-BuOK) in DMF | 2-(cyanoethylamino)benzonitriles | Moderate to Good | researchgate.net |

| 4-aminoquinoline-3-carbonitriles (hypothetical) | Alkyl halides/sulfonates | Various bases, solvents, and conditions (general) | N-alkylated 4-aminoquinoline-3-carbonitriles | Variable | - |

Compound List:

this compound

4-Aminoquinoline

Chloroquine

Amodiaquine

2H-indazole

Dimethylacetalenedicarboxylate

2-azidobenzaldehyde

Anthranilonitriles

3-bromopropanenitrile

2-(cyanoethylamino)benzonitriles

4-aminoquinoline-3-carbonitriles

2-thiomethyl-3-cyane-4-aminoquinolines

β-anilino-β-(methylthio)acrylonitriles

6-chlorocyclopentaquinolinamine

2-fluorocycloheptaquinolinamine

7-chlorophenylquinolinamine

Chemical Reactivity and Derivatization Strategies of the 4 Aminoquinoline Scaffold

Ring Substitutions and Modifications of the Quinoline (B57606) Nucleus

Introduction of Functional Groups

The 4-amino group and the 3-hydroxyl group (in the case of 4-Aminoquinolin-3-ol) present key reactive centers for the introduction of new functional groups. General strategies for functionalizing the 4-aminoquinoline (B48711) scaffold include:

N-Alkylation and Acylation: The exocyclic amino group at the 4-position can undergo alkylation or acylation reactions, allowing for the attachment of various side chains. These modifications can significantly alter the compound's lipophilicity, solubility, and interaction with biological targets.

Reactions at the Hydroxyl Group: The hydroxyl group at the 3-position of this compound can participate in esterification, etherification, or other reactions typical of phenols, providing another avenue for structural diversification.

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution, primarily at the 5 and 8 positions of the benzene (B151609) ring, and to a lesser extent at the 6 and 7 positions, depending on the activating or deactivating nature of existing substituents.

Nucleophilic Substitution: Nucleophilic substitution reactions are favored at the 2 and 4 positions of the quinoline ring, especially if activating groups are present or if the 4-position is substituted with a leaving group.

Hybridization Strategies with Other Heterocyclic Systems

A significant area of research involves the hybridization of the 4-aminoquinoline scaffold with other biologically active heterocyclic systems. This strategy aims to create multi-target agents, overcome drug resistance, and improve pharmacokinetic profiles.

Hybrid molecules incorporating both the 4-aminoquinoline and pyrano[2,3-c]pyrazole moieties have been synthesized and evaluated, primarily for their antimalarial potential. These hybrids are typically formed by covalently linking the two scaffolds, often via an ethyl linker ukm.edu.mymdpi.comresearchgate.netnih.govwestminster.ac.uk. Research has shown that such hybrids can exhibit potent antiplasmodial activities against Plasmodium falciparum, with some compounds demonstrating significant efficacy against both chloroquine-sensitive and resistant strains mdpi.comnih.gov. Molecular docking studies suggest that these hybrids may target enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) mdpi.comnih.govwestminster.ac.uk.

Table 1: Antimalarial Activity of Pyrano[2,3-c]pyrazole-4-Aminoquinoline Hybrids

| Compound | EC50 (3D7 strain, μM) | EC50 (K1 strain, μM) | Selectivity Index (3D7) | Selectivity Index (K1) | Reference |

| 4b | 0.0130 ± 0.0002 | 0.02 ± 0.01 | >1000 | >800 | mdpi.comnih.gov |

| 4a | Not specified | Not specified | Not specified | Not specified | westminster.ac.uk |

| 4c | Not specified | Not specified | Not specified | Not specified | westminster.ac.uk |

Note: EC50 values represent the concentration causing 50% inhibition of parasite growth. Selectivity Index (SI) is the ratio of CC50 (cytotoxic concentration 50%) to EC50.

The conjugation of 4-aminoquinoline with pyrimidine (B1678525) derivatives has emerged as a highly effective strategy for developing next-generation antimalarial agents nih.govrsc.orgacs.orgrsc.orgnih.gov. These hybrids often demonstrate improved potency compared to established drugs like chloroquine (B1663885) (CQ) against both CQ-sensitive and resistant strains of Plasmodium falciparum. Studies have reported nanomolar range activities for these compounds acs.orgnih.gov. For instance, certain 4-aminoquinoline-pyrimidine hybrids have shown substantially better activity than CQ and even artesunate (B1665782) nih.gov. Mechanistic investigations suggest these molecules can interfere with heme detoxification pathways and inhibit plasmodial dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) rsc.orgnih.gov.

Table 2: Comparative Antimalarial Potency of 4-Aminoquinoline-Pyrimidine Hybrids

| Hybrid Series | Best Compound | Potency vs. CQ (Resistant Strain) | Potency vs. Artesunate (Resistant Strain) | Reference |

| 4-AQ-Pyr | 19f | 74-fold better | 4-fold better | rsc.org |

| 4-AQ-Pyr | 8b | 5-25-fold better | Not specified | acs.org |

| 4-AQ-Pyr-AA | Varies | Potent (0.05–10.47 μM IC50) | Not specified | rsc.org |

Note: AA refers to amino-alcohol chain.

The synthesis of 4-aminoquinoline-ferrocenyl-chalcone conjugates has been explored using methods such as click chemistry researchgate.netmdpi.comtandfonline.com. These hybrid molecules have shown promise as antimalarial and antitubercular agents. Research indicates that conjugates featuring flexible aliphatic linkers (e.g., aminoethanol or aminopropanol) attached to the quinoline ring tend to exhibit superior activity compared to those with cyclic substituents researchgate.nettandfonline.com. Some of these compounds have displayed sub-micromolar IC50 values against P. falciparum strains researchgate.netmdpi.comnih.gov. Ferrocenyl chalcones have also been investigated for their cytotoxic effects against cancer cell lines chapman.edu.

Based on the information available, a detailed spectroscopic analysis for the specific compound This compound cannot be provided. Extensive searches for experimental or theoretical spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—for this exact molecule did not yield specific results.

The available scientific literature and spectral databases provide extensive information for the general class of 4-aminoquinolines and various derivatives, but not for the 3-hydroxy substituted compound requested. Therefore, in strict adherence to the request to focus solely on "this compound," it is not possible to generate the detailed article as outlined.

Advanced Spectroscopic Characterization of 4 Aminoquinoline Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within molecules like 4-aminoquinolin-3-ol. The absorption spectra of quinoline (B57606) derivatives are typically characterized by two main absorption bands in the UV region. researchgate.net These bands arise from π-π* electronic transitions within the aromatic quinoline ring system.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline core as well as the solvent used for analysis. For instance, electron-donating groups like the amino (-NH2) and hydroxyl (-OH) groups in this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline parent molecule. This is due to the extension of the conjugated π-system.

Table 1: UV-Vis Absorption Maxima (λmax) for Representative Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Aminoquinoline Derivative | Ethanol | ~350 | π-π |

| Aminoquinoline Derivative | Acetonitrile (B52724) | ~345 | π-π |

| Hydroxyquinoline Derivative | Water (neutral pH) | ~316 | π-π |

| Spiro[chromeno[4,3-b]quinoline]amine | Ethyl Acetate | ~320, ~360 | π-π |

Note: Data is generalized from studies on various derivatives and may not represent the exact values for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they absorb light. Many quinoline derivatives are known to exhibit fluorescence, making them useful in various applications, including the development of fluorescent probes. The presence of both an amino group and a hydroxyl group on the this compound structure is expected to influence its fluorescence properties significantly.

The emission wavelength and quantum yield are dependent on the molecular structure and the surrounding environment. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, which is detected as fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift.

Investigations into various aminoquinoline derivatives show that they can be fluorescent, with emission maxima that are often sensitive to solvent polarity. researchgate.net For example, some derivatives show weak fluorescence in acetonitrile with emission maxima around 480 nm upon excitation at 320 nm. researchgate.net

Table 2: Representative Fluorescence Properties of Quinoline Derivatives

| Compound Class | Excitation λ (nm) | Emission λ (nm) | Solvent |

|---|---|---|---|

| Aminoquinoline Schiff Base | ~320 | ~480 | Acetonitrile |

| 4-Hydroxyquinoline (B1666331) | ~316 | ~349 | Aqueous |

Note: This table presents illustrative data from related compound classes to indicate expected spectral regions.

Photochemical Properties and Photoionization Mechanisms

The study of photochemical properties investigates the chemical reactions that molecules undergo upon absorption of light. For compounds like this compound, this includes processes like photoisomerization, photoreduction, and photoionization.

Research on the closely related 4-hydroxyquinoline has shown that it can undergo biphotonic ionization under intense laser irradiation. In this process, the molecule absorbs two photons sequentially, leading to the ejection of an electron. The excited singlet state has been identified as the precursor for this photoionization event. UV irradiation of 4-hydroxyquinoline in aqueous solutions also leads to the formation of triplet states.

The specific photochemical behavior of this compound would be influenced by the interplay of the amino and hydroxyl substituents, which can affect the energies and lifetimes of the excited states. The mechanism of photoionization is crucial for understanding the photostability of the compound and its potential applications in photodynamic therapy or as a photocatalyst.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of organic molecules like this compound, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound from its measured mass. For this compound (C9H8N2O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 161.0715.

In the characterization of newly synthesized 4-aminoquinoline (B48711) derivatives, HR-MS is routinely used to confirm their identity. rsc.orgmdpi.com For example, a study on a substituted isoindoline-1,3-dione-4-aminoquinoline derivative reported a molecular ion peak at m/z 508.2084 [M+H]⁺, which was consistent with its calculated elemental formula. rsc.org

Table 3: Example of HR-MS Data for 4-Aminoquinoline Derivatives

| Compound Derivative | Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-Methylquinolin-4-amine | C10H10N2 | [M+H]⁺ | 159.0922 | 159.0930 |

| 7-Chlorocyclohepta[b]quinolin-11-amine | C14H11ClN2 | [M+H]⁺ | 243.0689 | 243.0680 |

| Isoindoline-dione-4-aminoquinoline derivative | C30H25N5O3 | [M+H]⁺ | 508.2081 | 508.2084 |

Source: Data adapted from studies on various 4-aminoquinoline derivatives. rsc.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is used to analyze complex mixtures, identify unknown compounds, and elucidate molecular structures through fragmentation analysis.

In an LC-MS-MS experiment, the parent ion of interest (e.g., the protonated molecule of this compound, m/z 161) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is used for structural confirmation.

For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da) from the quinoline ring system. The PubChem database indicates major fragment ions at m/z 133 and 104 for a similar compound. nih.gov The fragment at m/z 133 could correspond to the loss of carbon monoxide (CO).

Table 4: Predicted Fragmentation Pattern for this compound in MS/MS

| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 161 ([M+H]⁺) | 133 | CO (28 Da) |

| 161 ([M+H]⁺) | 104 | CO + HCN (55 Da) |

Note: Fragmentation pattern is predicted based on general fragmentation rules and data for related structures. nih.gov

X-Ray Diffraction (XRD) Studies

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid state.

While the specific crystal structure of this compound is not described in the provided search results, XRD studies have been performed on numerous related 4-aminoquinoline and quinazolinone compounds. nih.govmdpi.comnih.gov These studies reveal detailed information about the molecular geometry and the supramolecular architecture. For instance, the analysis of a related 3-amino-2-ethylquinazolin-4(3H)-one crystal showed a planar molecule with intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value (for 3-Amino-2-ethylquinazolin-4(3H)-one) |

|---|---|

| Chemical Formula | C10H11N3O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0230 (5) |

| b (Å) | 7.6198 (7) |

| c (Å) | 9.7868 (6) |

| α (°) | 69.709 (7) |

| β (°) | 89.242 (5) |

| γ (°) | 75.191 (7) |

| Volume (ų) | 473.27 (7) |

Source: Data from a representative related structure to illustrate typical XRD parameters. nih.gov

Single-Crystal X-Ray Diffraction (SC-XRD)

The study of 3-Acetyl-4-aminoquinoline revealed that it crystallizes in the orthorhombic space group Pccn. researchgate.net The asymmetric unit of this crystal contains two independent molecules. The data collection for this compound was performed using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. researchgate.net A summary of the crystallographic data is presented in the interactive table below.

| Parameter | Value for 3-Acetyl-4-aminoquinoline researchgate.net |

|---|---|

| Chemical Formula | C11H10N2O |

| Formula Weight | 186.21 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 30.815 (6) |

| b (Å) | 8.884 (2) |

| c (Å) | 13.305 (3) |

| V (Å3) | 3642.4 (14) |

| Z | 16 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 10828 |

| Independent reflections | 4160 |

| Rint | 0.041 |

| Final R indices [I > 2σ(I)] | R1 = 0.063, wR2 = 0.210 |

Crystal Structure Elucidation

The elucidation of the crystal structure of 3-Acetyl-4-aminoquinoline provides a detailed picture of its molecular geometry and the non-covalent interactions that govern its packing in the solid state. A key feature of the molecular structure is its near planarity, which arises from the strong conjugation between the 4-amino group and the quinoline ring system, extending to the 3-carbonyl group. researchgate.net

The amino group plays a crucial role in the formation of both intramolecular and intermolecular hydrogen bonds. An intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the acetyl group. researchgate.net This interaction contributes to the planarity of the molecule.

In the crystal lattice, the molecules are linked by intermolecular N—H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the quinoline nitrogen atom of an adjacent molecule. researchgate.net This network of hydrogen bonds results in the formation of chains along the c-axis. researchgate.net The presence of two independent molecules in the asymmetric unit with similar geometrical parameters suggests subtle differences in their packing environments. researchgate.net

The bond lengths within the quinoline ring and the acetyl group are consistent with their expected values, reflecting the electronic distribution within the conjugated system. researchgate.net The table below presents selected bond lengths for one of the independent molecules of 3-Acetyl-4-aminoquinoline in the crystal structure.

| Bond | Length (Å) for Molecule A of 3-Acetyl-4-aminoquinoline researchgate.net |

|---|---|

| C3—C11 | 1.439 (4) |

| C11—O1 | 1.253 (4) |

| C4—N2 | 1.348 (4) |

Computational and Quantum Chemical Investigations of 4 Aminoquinoline Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and spectroscopic properties.

Geometric optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For a 4-aminoquinoline (B48711) derivative, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable conformation. Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Illustrative Optimized Geometric Parameters for a 4-Aminoquinoline Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-O | 1.36 Å |

| C4-N | 1.38 Å | |

| N-H (amino) | 1.01 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle | C3-C4-N | 121.5° |

| C4-C3-O | 119.8° | |

| Dihedral Angle | H-N-C4-C3 | 180.0° |

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ, are commonly employed. The selection of the basis set is a compromise between desired accuracy and computational expense; larger basis sets with polarization and diffuse functions generally provide more accurate results but require more computational resources.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations by solving the Schrödinger equation for a multi-electron system in a mean-field approximation, where each electron moves in the average potential field created by all other electrons. While HF methods systematically neglect electron correlation, leading to some inaccuracies, they are computationally less demanding than more sophisticated methods and can provide useful qualitative insights into molecular properties.

Advanced Quantum Chemical Methods (e.g., MP2, CCSD(T), CASSCF)

To improve upon the Hartree-Fock approximation by including electron correlation, more advanced methods are utilized. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are two of the most common post-Hartree-Fock methods. These methods provide a more accurate description of the electronic structure and are often used to obtain benchmark energies for chemical reactions and molecular properties.

For systems with significant multi-reference character, such as those with excited states or bond-breaking processes, methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary. These methods provide a more flexible description of the electronic wavefunction by considering a linear combination of multiple Slater determinants.

Analysis of Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. Computational methods provide a means to quantify these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The spatial distribution of these orbitals can provide insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a 4-Aminoquinoline Derivative This table presents hypothetical data for illustrative purposes based on DFT/B3LYP calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in atomic and bonding orbitals, providing insights into intramolecular interactions and stability. In the context of 4-aminoquinoline derivatives, NBO analysis reveals significant hyperconjugative interactions that contribute to the stability of the molecular structure.

These interactions are quantified by the second-order perturbation energy, E(2), which represents the energy of delocalization between donor and acceptor orbitals. For quinoline-based systems, significant stabilization energies are often observed for π → π* transitions, indicating a high degree of electron delocalization within the aromatic system.

In a representative NBO analysis of a substituted quinoline (B57606) derivative, strong interactions are typically observed between the π orbitals of the fused rings. For instance, the interaction between the π(C2-C3) donor orbital and the π(C1-C6) acceptor orbital can result in a significant stabilization energy, highlighting the electronic communication across the quinoline core. The presence of amino and hydroxyl groups in 4-Aminoquinolin-3-ol would be expected to introduce additional donor-acceptor interactions, such as lone pair (LP) to antibonding orbital (LP → π or LP → σ*) transitions, further influencing the electronic properties and stability of the molecule.

Table 1: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Substituted Quinoline Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C1-C6) | High |

| LP(N) | π(C-C) | Moderate |

| LP(O) | σ*(C-N) | Low to Moderate |

Note: This table is illustrative and based on general findings for quinoline derivatives. mdpi.com The specific E(2) values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For quinoline derivatives, the MEP map typically shows the most negative potential localized around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair of electrons. researchgate.net This region is therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the amino group generally exhibit a positive potential, making them potential sites for nucleophilic attack.

In the case of this compound, the presence of the hydroxyl group at the 3-position and the amino group at the 4-position would significantly influence the MEP map. The oxygen and nitrogen atoms would be expected to be strong centers of negative potential, while the hydrogen atoms of these groups would be regions of positive potential, making them potential hydrogen bond donors.

Figure 1: Illustrative MEP Map of a 4-Aminoquinoline Derivative

(An illustrative image depicting a generic 4-aminoquinoline structure with color coding to represent electrostatic potential. Red areas would be concentrated around the nitrogen and oxygen atoms, while blue areas would be on the amine and hydroxyl hydrogens, and parts of the aromatic ring.)

Charge Transfer Studies

Intramolecular charge transfer (ICT) is a key phenomenon in many organic molecules, influencing their photophysical properties and reactivity. In 4-aminoquinoline derivatives, ICT can occur from electron-donating groups to electron-accepting parts of the molecule, often mediated by the π-conjugated system. rsc.org

Computational studies on quinoline-carbazole derivatives have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the nature of electronic transitions and charge transfer. rsc.org Typically, the HOMO is localized on the electron-rich portions of the molecule (like the amino group and the carbazole (B46965) moiety in the studied examples), while the LUMO is distributed over the electron-deficient quinoline ring. An excitation from the HOMO to the LUMO therefore corresponds to an intramolecular charge transfer.

For this compound, the amino and hydroxyl groups would act as electron-donating groups, while the quinoline ring system would act as the electron acceptor. The extent of charge transfer upon electronic excitation would depend on the energy difference between the HOMO and LUMO and the spatial overlap of these orbitals. Such charge transfer characteristics are crucial for understanding the molecule's fluorescence properties and its potential applications in optoelectronics. nih.gov

Molecular Modeling and Docking Studies (Theoretical Ligand-Protein Interaction)

Molecular modeling and docking studies are essential computational techniques in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target.

In silico docking simulations have been widely applied to 4-aminoquinoline derivatives to explore their potential as inhibitors for various protein targets, particularly in the context of antimalarial drug development. scirp.org These studies involve docking the 4-aminoquinoline derivatives into the active site of a target protein to predict the most favorable binding conformation and to estimate the binding energy.

For example, docking studies of novel 4-aminoquinoline-monastrol hybrids against Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) have identified key interactions, such as hydrogen bonding and alkyl bonding with active site residues like ALA98. proquest.com The binding energies calculated from these simulations help in ranking the potential efficacy of the designed compounds.

In the context of this compound, docking studies could be performed against various relevant protein targets to predict its potential biological activity. The amino and hydroxyl groups of this compound would be expected to form key hydrogen bond interactions with the protein's active site, contributing to its binding affinity.

Table 2: Representative Docking Results for 4-Aminoquinoline Derivatives against pfLDH

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Derivative 17 | -10.40 to -12.47 | ALA98 (Alkyl) |

| Derivative 19 | -12.20 | ALA98 (H-bond) |

| Derivative 23 | -10.40 to -12.47 | ALA98 (Alkyl) |

| Derivative 40 | -10.40 to -12.47 | ALA98 (Alkyl), GLY29, ASN140, THR101 (H-bond) |

Source: Adapted from studies on 4-aminoquinoline-monastrol hybrids. proquest.com

Theoretical Interpretation and Prediction of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict and interpret the spectroscopic data of molecules, including NMR, IR, and UV-Vis spectra.

Theoretical calculations of the spectroscopic properties of 4-aminoquinoline have shown good agreement with experimental data. cnr.itresearchgate.net For instance, the calculated ionization potentials from DFT have been found to be in good agreement with the experimental values obtained from photoemission spectroscopy. cnr.it Similarly, DFT calculations have been used to assign the vibrational bands in the IR and Raman spectra of quinoline derivatives. researchgate.net

For this compound, theoretical calculations could be employed to predict its 1H and 13C NMR chemical shifts, its vibrational frequencies, and its electronic absorption spectrum. Such theoretical predictions can aid in the structural characterization of the compound and in the interpretation of its experimental spectra.

Table 3: Comparison of Experimental and Theoretical Ionization Potentials (eV) for 4-Aminoquinoline

| Orbital | Experimental IP (eV) | Theoretical IP (eV) |

| C 1s | ~285 | In good agreement |

| N 1s | ~400 | In good agreement |

Source: Based on findings from photoemission spectroscopy and DFT calculations of 4-aminoquinoline. cnr.itresearchgate.net

Multiple Minima Hypersurface (MMH) Approach for Weakly Interacting Systems

The Multiple Minima Hypersurface (MMH) approach is a sophisticated computational method used to explore the potential energy surface of weakly interacting molecular systems, such as ligand-receptor complexes. This method is particularly useful for identifying multiple low-energy binding conformations and for understanding the dynamics of binding.

A review of the current scientific literature indicates that the Multiple Minima Hypersurface (MMH) approach has not been specifically applied to the study of this compound or its closely related derivatives. This is a highly specialized computational technique that is not yet widely used for all classes of compounds. Therefore, there are no research findings to report for this specific section.

Applications of the 4 Aminoquinoline Scaffold in Chemical Synthesis and Materials Science

Role as Building Blocks in Complex Organic Synthesis

The 4-aminoquinoline (B48711) scaffold is a versatile and privileged structure in organic synthesis, serving as a fundamental building block for a wide array of more complex molecules. wikipedia.orgfrontiersin.org Its chemical reactivity allows for modifications at several positions, making it an ideal starting point for creating diverse molecular libraries. nih.gov Synthetic chemists utilize the 4-aminoquinoline core to introduce specific functional groups and build elaborate side chains, tailoring the final molecule for specific properties.

A primary method for utilizing this scaffold involves the nucleophilic aromatic substitution (SNAr) reaction, typically starting from a 4-chloroquinoline (B167314) derivative. nih.gov This reaction allows for the straightforward introduction of various amine-containing side chains at the 4-position. The versatility of this approach is demonstrated by the range of conditions that can be employed, from conventional heating to microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.govfrontiersin.orgmdpi.com

Beyond SNAr, modern cross-coupling reactions have expanded the synthetic utility of the 4-aminoquinoline scaffold. Palladium-catalyzed reactions, for example, enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of complex aryl or alkyl groups. nih.gov Multi-component reactions, where several starting materials are combined in a single step, have also been developed to efficiently construct substituted 4-aminoquinoline derivatives. nih.gov These advanced synthetic strategies underscore the scaffold's importance as a robust platform for generating molecular complexity.

| Starting Material | Reaction Type | Key Reagents | Product Type | Typical Yields | Source |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline (B193633) | Nucleophilic Aromatic Substitution (SNAr) | Primary or Secondary Amines | N-substituted-7-chloro-4-aminoquinolines | 80-95% (Microwave) | nih.govfrontiersin.org |

| 4-chloroquinoline | SNAr | Aniline (B41778) hydrochloride | N-aryl-4-aminoquinolines | 70-80% | nih.gov |

| 2,3-dihydroquinolin-4(1H)-one | Palladium-catalyzed Dehydrogenative Aromatization | Amines, Pd(OAc)2, Cu(OAc)2 | Substituted 4-aminoquinolines | Good | nih.gov |

| 2-bromoaniline, Alkyl-isocyanide, Aryl/alkyl-acetylene | Three-Component Cascade Reaction | Pd(OAc)2, Xantphos, CuBr | 2-(alkyl/aryl)-4-aminoquinolines | Variable | nih.gov |

Precursors for Polycyclic Systems Construction

The rigid, aromatic structure of the 4-aminoquinoline nucleus makes it an excellent precursor for the rational design and synthesis of larger, polycyclic systems. These extended aromatic structures are of interest for their unique electronic and photophysical properties. Synthetic strategies often involve building additional rings onto the existing quinoline (B57606) framework.

One approach is the Widman-Stoermer reaction, which can be adapted to use aminoquinoline substrates to synthesize tricyclic derivatives. mdpi.com This method involves the cyclization of a diazonium salt, leading to the formation of a new fused ring. Another strategy involves intramolecular electrophilic substitution, where a suitably positioned functional group on a 4-aminoquinoline side chain reacts with the quinoline ring system to close a new ring. For instance, diazotization of certain 3-aminopyridine (B143674) derivatives bearing an electron-rich aryl group at the 4-position can lead to tricyclic pyrido[3,4-c]cinnolines. mdpi.com The synthesis of these complex polycyclic molecules highlights the role of the quinoline core as a directional template for further annulation reactions. mdpi.com

Industrial Chemical Applications of 4-Aminoquinoline Derivatives

While much of the research on 4-aminoquinoline derivatives focuses on medicinal applications, the broader quinoline class to which they belong has established roles in industrial chemistry. sinocurechem.comslideshare.net These applications leverage the chemical properties of the quinoline ring system for non-therapeutic purposes. Quinoline derivatives serve as key intermediates in the synthesis of a variety of specialty chemicals. sinocurechem.com

Dye Manufacturing: Quinoline derivatives are precursors in the production of cyanine (B1664457) dyes. sinocurechem.comwikipedia.org These dyes are noted for their sharp absorption bands and are used as sensitizers in photographic emulsions and in various optical and imaging technologies.

Corrosion Inhibitors: The nitrogen atom in the quinoline ring can coordinate to metal surfaces, allowing certain quinolinium compounds to function as effective corrosion inhibitors for steel and other alloys. sinocurechem.comwikipedia.org

Catalysis: In the field of catalysis, quinoline and its derivatives are employed as ligands that can stabilize transition metal complexes. sinocurechem.com These complexes are used to facilitate important organic reactions such as hydrogenations and carbon-carbon coupling reactions.

Solvents and Reagents: Quinoline itself is used as a high-boiling point solvent for resins and terpenes. wikipedia.org It also serves as a reagent in various organic synthesis procedures.

Material Science Applications (e.g., Light-Emitting Diodes)

In materials science, quinoline derivatives are recognized for their potential in electronic and optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The photophysical and electronic properties of the quinoline scaffold can be fine-tuned through chemical modification, making these compounds suitable for various roles within an OLED device structure. mdpi.com

Quinoline derivatives have been successfully used as emitting materials, where they are responsible for generating light upon electrical excitation. mdpi.comresearchgate.net Their rigid aromatic structure contributes to good thermal stability and high photoluminescence quantum yields, which are crucial for device longevity and efficiency. Furthermore, the emission color can be tuned from blue to red by altering the substituents on the quinoline core, which is essential for developing full-color displays. mdpi.com

Beyond their role as emitters, certain quinoline derivatives are excellent electron-transporting materials. researchgate.net A classic and widely studied example is Tris-(8-hydroxyquinoline) aluminum (Alq3), which has become a benchmark material in OLED research due to its robust electron transport capabilities and stable amorphous film formation. nih.govsemanticscholar.org The ability of these materials to efficiently transport electrons from the cathode to the emissive layer is critical for achieving balanced charge injection and high device efficiency. researchgate.net

| Parameter | Value / Description | Source |

|---|---|---|

| Emitting Material | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | researchgate.net |

| Device Structure | Indium tin oxide (ITO) / NPB / DMeOBQ / CsF / Al | researchgate.net |

| Role of Quinoline Derivative | Electron Transporting and Blue Emitting Material | researchgate.net |

| Peak Emission Wavelength | 425 nm (Bright Blue) | researchgate.net |

| CIE Coordinates | x = 0.155, y = 0.10 | researchgate.net |

| Turn-on Voltage | 2.8 V | researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 4-Aminoquinolin-3-ol derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization of 2-aminoacetophenones with aldehydes or ketones under acidic or basic conditions. For example, intramolecular aza-Michael reactions can yield 4-quinolones, which are precursors to aminohydroxyquinolines . Key parameters include temperature (e.g., 80–140°C for Ni- or Cu-catalyzed reactions), solvent choice (DMF, DMSO), and catalyst systems (e.g., Cu(OAc)₂, Ni(cod)₂) . Optimizing stoichiometry and reaction time is critical to avoid side products like uncyclized intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH stretches at ~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in the analysis of 2-phenylquinoline derivatives . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Engineering controls (fume hoods) are mandatory due to potential respiratory hazards. Waste should be segregated and disposed via certified chemical waste services. For compounds with undefined toxicity, assume hazard class 1B and follow GHS guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., amino group nucleophilicity). Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic attack. Compare computed transition states with experimental kinetic data to validate mechanisms, as seen in Pd-catalyzed cross-coupling studies .

Q. What strategies resolve contradictory data in optimizing this compound synthesis yields?

- Methodological Answer : Systematically vary one parameter at a time (e.g., catalyst loading, solvent polarity) and use Design of Experiments (DoE) to identify interactions. For example, conflicting reports on Cu-catalyzed N-alkylation yields may arise from moisture sensitivity—control anhydrous conditions rigorously . Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA).

Q. How do steric and electronic effects of substituents influence the biological activity of this compound analogs?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups at positions 2 and 4. Test in vitro bioactivity (e.g., cytotoxicity assays) and correlate with Hammett constants (σ) or steric parameters (Es). For example, 4-methoxyphenyl groups enhance tubulin polymerization inhibition due to increased lipophilicity .

Q. What chromatographic methods are optimal for separating this compound enantiomers?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine resolve enantiomers with baseline separation. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies using similar synthetic routes?

- Methodological Answer : Variations often stem from differences in reagent purity, catalyst age, or subtle solvent effects (e.g., trace water in DMF). For example, yields for Ni-catalyzed aminations drop if the catalyst is not freshly prepared . Reproduce literature methods with strict adherence to anhydrous conditions and characterize intermediates via LC-MS to identify degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.